ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
Description
Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a sulfonamide-derived compound featuring a pyrazole ring substituted with ethyl and methyl groups, linked via a sulfonyl bridge to a benzoate ester. The pyrazole moiety may enhance metabolic stability and target specificity compared to other heterocyclic systems (e.g., pyrimidines). Computational studies on analogous sulfonamide-pyrazole hybrids highlight their bioavailability and enzyme-binding capabilities, such as inhibition of acetolactate synthase (ALS), a common target for sulfonylurea herbicides ().
Properties
IUPAC Name |
ethyl 2-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18-11(3)14(10-16-18)23(20,21)17-13-9-7-6-8-12(13)15(19)22-5-2/h6-10,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHKYJGNNWUQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Esterification: The final step involves the esterification of the sulfonamide derivative with ethyl chloroformate in the presence of a base to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Amines: Reduction products of the sulfonamide group.
Substituted Esters and Amides: Products of nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The pyrazole ring and benzoate ester contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound belongs to the sulfonylurea herbicide class, sharing a core structure with:
Chlorimuron ethyl (ethyl 2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate): Features a pyrimidine ring instead of pyrazole, with chloro and methoxy substituents.
DPX-F6025 (ethyl ester of 2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate): Structurally identical to chlorimuron ethyl but emphasizes spray-volume-dependent efficacy.
Pyrazophos (ethyl 2-[(diethoxyphosphinothioyl)oxy]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate): Contains a pyrazolopyrimidine core with phosphorothioate linkage, differing in mechanism (fungicide vs. herbicide).
Key Structural and Functional Comparisons
Physicochemical and Bioavailability Insights
- Pyrazole vs. Pyrimidine : The pyrazole ring in the target compound may confer greater metabolic stability compared to pyrimidine-based analogs due to reduced susceptibility to oxidative degradation.
In Silico Predictions
Studies on related pyrazole-sulfonamide hybrids () suggest:
- Moderate oral bioavailability due to balanced lipophilicity (LogP ~2.5–3.0).
- Strong hydrogen-bonding capacity via sulfonyl and ester groups, critical for ALS binding.
Biological Activity
Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a synthetic compound belonging to the sulfonamide class, notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a sulfonamide linkage , a pyrazole ring , and a benzoate ester group . The synthesis typically involves:
- Preparation of the Pyrazole Ring : Cyclization of hydrazine derivatives with β-diketones.
- Introduction of the Sulfonamide Group : Reaction with sulfonyl chloride in the presence of a base.
- Esterification : Final reaction with ethyl chloroformate to form the benzoate ester.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to interact with specific enzymes or receptors. The sulfonamide group can inhibit enzyme activity, while the pyrazole and benzoate moieties enhance binding affinity and specificity .
Antimicrobial Properties
This compound has been investigated for its antimicrobial efficacy:
- Bactericidal Activity : It exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus species .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
This compound's action is bactericidal, inhibiting protein synthesis pathways and subsequently affecting nucleic acid and peptidoglycan production .
Case Studies
A notable study explored the compound's efficacy against biofilm-forming bacteria, demonstrating significant reductions in biofilm biomass compared to untreated controls. The biofilm inhibition concentration (MBIC) values were reported as follows:
| Bacterial Strain | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216 - 124.432 |
| Staphylococcus epidermidis | 31.108 - 62.216 |
These results suggest that this compound could be a valuable agent in treating chronic infections associated with biofilms .
Q & A
Q. How can the synthesis of ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate be optimized using statistical experimental design methods?
Methodological Answer: Statistical Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, factorial designs can isolate critical variables affecting sulfonamide bond formation, while response surface methodology (RSM) refines reaction efficiency. This approach reduces experimental iterations and quantifies interactions between variables, as demonstrated in chemical process optimization studies .
Q. What computational strategies are recommended for predicting the reactivity of sulfonamide intermediates in this compound's synthesis?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and activation energies for sulfonylation steps. Coupled with reaction path search algorithms, these methods predict regioselectivity and stability of intermediates. Integrating computational results with experimental validation (e.g., kinetic studies) ensures reliable predictions, as exemplified by the ICReDD framework for reaction design .
Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in pyrazole-sulfonamide derivatives?
Methodological Answer: High-resolution NMR (e.g., - HSQC, NOESY) distinguishes stereochemical configurations and confirms sulfonamide connectivity. IR spectroscopy verifies functional groups (e.g., S=O stretching at ~1350 cm), while mass spectrometry (HRMS) validates molecular integrity. X-ray crystallography provides definitive structural elucidation, as seen in analogous pyrazole derivatives .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields of this compound be systematically analyzed?
Methodological Answer: Yield discrepancies often arise from unoptimized reaction conditions or impurities. Systematic analysis involves:
- Replicating reported protocols under controlled conditions (e.g., inert atmosphere, purity of reagents).
- Applying DoE to isolate variables (e.g., catalyst type, solvent polarity) influencing yield .
- Comparing intermediates via HPLC or GC-MS to identify side reactions (e.g., hydrolysis of the ethyl ester group) .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for this compound's biological activity?
Methodological Answer: SAR studies require:
- Synthetic diversification: Introduce substituents (e.g., halogenation of the pyrazole ring) to probe electronic effects.
- In vitro assays: Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate with structural features.
- Molecular docking: Simulate interactions with biological targets (e.g., binding affinity to catalytic sites) to rationalize activity trends, as applied in triazole-based drug design .
Q. How can cross-disciplinary approaches enhance the development of novel derivatives with improved properties?
Methodological Answer: Integrate:
- Computational screening: Machine learning models trained on existing pyrazole-sulfonamide datasets prioritize synthetically accessible derivatives.
- Process engineering: Continuous flow reactors improve scalability and reproducibility of multi-step syntheses .
- Material science: Pair with membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
